molecular formula C13H12O5 B2873382 (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid CAS No. 853749-49-2

(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid

Cat. No. B2873382
CAS RN: 853749-49-2
M. Wt: 248.234
InChI Key: CZMSBZXWVIYCIA-UHFFFAOYSA-N
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Description

“(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid” is a coumarin derivative . It is used to quantify platelet-activating factor by high-performance liquid chromatography with fluorescent detection . It can also modify FRET peptide substrates for analyzing protease activities .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a coumarin core, which is a benzopyrone, that is, a benzene ring fused with a pyrone ring . The molecule also contains methoxy and methyl groups, as well as an acetic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 234.2, a density of 1.389±0.06 g/cm3 (Predicted), a melting point of 255 °C, and a boiling point of 475.6±45.0 °C (Predicted) .

properties

IUPAC Name

2-(7-methoxy-8-methyl-2-oxochromen-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-7-10(17-2)4-3-9-8(5-11(14)15)6-12(16)18-13(7)9/h3-4,6H,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMSBZXWVIYCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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